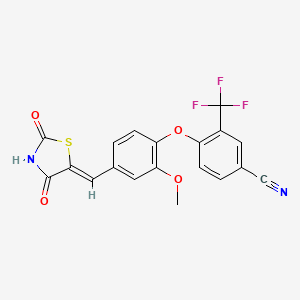

4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

E3-Ligase-Ligand 5 ist ein kleines Molekül, das an E3-Ubiquitin-Ligasen bindet, Enzyme, die am Ubiquitinierungsprozess beteiligt sind. Ubiquitinierung ist eine posttranslationale Modifikation, bei der Ubiquitinproteine an ein Substratprotein gebunden werden und dieses zur Degradation durch das Proteasom markieren. E3-Ligase-Ligand 5 ist besonders wichtig im Bereich der gezielten Proteindegradation, wo es bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs) zur selektiven Degradation krankheitsrelevanter Proteine eingesetzt wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von E3-Ligase-Ligand 5 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Kupplung. Ein gängiger Syntheseweg beinhaltet die Verwendung von palladiumkatalysierten C-H-Arylierungsreaktionen. So beinhaltet beispielsweise die Herstellung von Von-Hippel-Lindau (VHL)-E3-Ubiquitin-Ligase-Liganden, die dem E3-Ligase-Ligand 5 ähneln, die Verwendung von Palladium(II)acetat (Pd(OAc)2) und Pd-PEPPSI-IPr als Katalysatoren .

Industrielle Produktionsmethoden

Die industrielle Produktion von E3-Ligase-Ligand 5 beinhaltet in der Regel die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Verwendung von automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen umfassen, um die Verbindung in großen Mengen zu produzieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand 5 involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. One common synthetic route involves the use of palladium-catalyzed C-H arylation reactions. For example, the preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands, which are similar to E3 ligase Ligand 5, involves the use of palladium acetate (Pd(OAc)2) and Pd-PEPPSI-IPr as catalysts .

Industrial Production Methods

Industrial production of E3 ligase Ligand 5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesis equipment and stringent quality control measures to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

E3-Ligase-Ligand 5 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Liganden zu modifizieren.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in den Reaktionen mit E3-Ligase-Ligand 5 verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Katalysatoren: Palladium-basierte Katalysatoren werden häufig in Kupplungsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So können Oxidationreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Liganden hervorbringen können .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

Research has demonstrated that derivatives of this compound exhibit significant hypoglycemic activity. In vivo studies using alloxan-induced hyperglycemic Wistar albino rats showed a marked reduction in blood glucose levels upon administration of these compounds, suggesting their potential as antidiabetic agents. The mechanism is believed to involve the modulation of insulin sensitivity and glucose metabolism .

Antimicrobial Properties

The thiazolidinone scaffold present in the compound has been associated with antimicrobial activity. Studies indicate that compounds containing this moiety can inhibit bacterial growth by targeting bacterial RNA polymerase, thus presenting opportunities for developing new antibiotics .

Antibiofilm Activity

Recent investigations into the antibiofilm properties of thiazolidinone derivatives have revealed promising results against various pathogens. The compound's structure allows it to interfere with biofilm formation, which is a significant factor in chronic infections and antibiotic resistance .

Ligand Development

The compound has been identified as a ligand for E3 ligases, which play critical roles in ubiquitination processes within cells. This interaction is vital for the development of targeted protein degradation therapies, particularly in cancer treatment where aberrant protein levels contribute to tumorigenesis .

Organic Electronics

Due to its unique electronic properties, the compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group enhances electron-withdrawing capabilities, potentially improving charge transport characteristics in these devices .

Case Studies

Wirkmechanismus

E3 ligase Ligand 5 exerts its effects by binding to E3 ubiquitin ligases, facilitating the ubiquitination of target proteins. The ligand forms a ternary complex with the E3 ligase and the target protein, bringing them into close proximity. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This mechanism is central to the function of PROTACs, which harness the cellular ubiquitin-proteasome system to selectively degrade disease-related proteins .

Vergleich Mit ähnlichen Verbindungen

E3-Ligase-Ligand 5 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Von-Hippel-Lindau (VHL)-Liganden: Diese Liganden binden ebenfalls an E3-Ubiquitin-Ligasen und werden in PROTACs verwendet.

Cereblon (CRBN)-Liganden: Eine weitere Klasse von E3-Ligase-Liganden, die bei der gezielten Proteindegradation eingesetzt werden.

Molekulare Klebstoffe: Kleine Moleküle, die die Interaktion zwischen E3-Ligasen und Zielproteinen erleichtern

E3-Ligase-Ligand 5 ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für bestimmte E3-Ligasen und damit ein wertvolles Werkzeug bei der Entwicklung von Therapien zur gezielten Proteindegradation .

Biologische Aktivität

The compound 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile represents a novel class of thiazolidinedione derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 4-hydroxy-3-methoxybenzaldehyde and 2,4-thiazolidinedione. The key steps include:

- Knoevenagel Condensation : The reaction between 4-hydroxy-3-methoxybenzaldehyde and 2,4-thiazolidinedione to form an intermediate.

- Formation of Final Derivative : Condensation with chloroacetylated products to yield the target compound.

The structures of the synthesized compounds are confirmed through various spectroscopic techniques such as FTIR and NMR .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Notably:

- Inhibition Concentrations : The compound exhibited minimum inhibitory concentrations (MICs) against Klebsiella pneumoniae and Escherichia coli, with values reported at approximately 6.25 µg/mL and 6.62 µg/mL respectively .

- Biofilm Formation : The compound showed significant activity in inhibiting biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), demonstrating BICs (biofilm inhibition concentrations) of 2.22 µg/mL against MRSA .

Antidiabetic Activity

Thiazolidinediones are known for their insulin-sensitizing effects, and derivatives like this compound have been investigated for their hypoglycemic potential:

- Mechanism : The mechanism involves modulation of glucose metabolism and enhancement of insulin sensitivity, similar to the action of pioglitazone, a standard antidiabetic drug .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazolidinedione core significantly influence biological activity:

- Methoxy Substituents : The presence of methoxy groups at specific positions enhances the lipophilicity and biological activity of the compounds.

- Trifluoromethyl Group : The trifluoromethyl group is associated with increased potency against microbial strains, likely due to enhanced interaction with biological targets .

Table 1: Biological Activity Overview

| Compound Name | MIC (µg/mL) | BIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound 3a | 6.25 | 6.25 | Antibacterial against K. pneumoniae |

| Compound 3b | 2.22 | 3.05 | Antibacterial against MRSA |

| Compound X | <200 | >200 | Antibiofilm inactive |

Table 2: Synthesis Steps Summary

| Step Number | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Knoevenagel Condensation | 4-Hydroxy-3-methoxybenzaldehyde, 2,4-Thiazolidinedione |

| 2 | Final Derivative Formation | Chloroacetylated products |

Case Studies

Several case studies have documented the efficacy of thiazolidinedione derivatives:

Eigenschaften

IUPAC Name |

4-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)/b16-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBIOCQFTMNSJI-PXNMLYILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.